Boc-NH-PEG2-NH-Boc
Overview
Description
Boc-NH-PEG2-NH-Boc, also known as tert-butoxycarbonyl-amino-polyethylene glycol-amino-tert-butoxycarbonyl, is a linear heterobifunctional polyethylene glycol derivative. This compound contains two tert-butoxycarbonyl-protected amine groups at each end of a polyethylene glycol chain. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amine functionalities from unwanted reactions.
Mechanism of Action
Target of Action
Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The this compound linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .
Biochemical Analysis
Biochemical Properties
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent containing an amine group and a Boc protected amine. It is a crosslinker with a PEG spacer group. Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxylic groups or NHS esters. This makes this compound a useful tool for modifying proteins, peptides, and other materials by amino or other acid-reactive chemical groups.
Cellular Effects
It is known that polyethylene glycolation, a process that this compound can be used for, increases solubility and stability and reduces the immunogenicity of peptides and proteins. It also inhibits nonspecific binding of charged molecules to the modified surface.
Molecular Mechanism
The molecular mechanism of this compound largely depends on its use in the modification of proteins, peptides, and other materials. The free amines in this compound can react with carboxylic groups or NHS esters, leading to the formation of stable amide bonds. This allows for the modification of target molecules, altering their properties and potentially their function.
Temporal Effects in Laboratory Settings
It is known that the Boc protecting groups in this compound are acid labile and can be deprotected under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG2-NH-Boc typically involves the following steps:
Polyethylene Glycol Activation: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form polyethylene glycol-tosylate or polyethylene glycol-mesylate.
Amination: The activated polyethylene glycol is then reacted with an amine, such as ammonia or an alkylamine, to introduce amine functionalities at both ends of the polyethylene glycol chain.
Protection of Amines: The resulting diamine polyethylene glycol is then reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amine groups, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or mesyl chloride.
Continuous Amination: The activated polyethylene glycol is continuously reacted with ammonia or an alkylamine in a flow reactor.
Large-Scale Protection: The diamine polyethylene glycol is then reacted with tert-butoxycarbonyl anhydride in large reactors to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG2-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield free amine groups.
Substitution: The free amine groups can react with carboxyl groups or activated esters to form amide bonds.
Conjugation: The free amine groups can be conjugated to various biomolecules, such as proteins and peptides, through amide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl groups under mild acidic conditions.
Substitution: Carboxyl groups or activated esters such as N-hydroxysuccinimide (NHS) esters are used for amide bond formation.
Conjugation: Various coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for conjugation reactions.
Major Products Formed
Deprotection: The major product formed is the free amine derivative of polyethylene glycol.
Substitution: The major products are amide-linked polyethylene glycol derivatives.
Conjugation: The major products are polyethylene glycol-conjugated biomolecules.
Scientific Research Applications
Boc-NH-PEG2-NH-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility, stability, and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Comparison with Similar Compounds
Boc-NH-PEG2-NH-Boc can be compared with other similar compounds, such as:
Boc-NH-PEG4-NH2: This compound has a longer polyethylene glycol chain, providing greater flexibility and spacing in conjugation reactions.
Boc-NH-PEG-NH2: This compound has a single tert-butoxycarbonyl-protected amine group, making it suitable for mono-functionalization.
Fmoc-NH-PEG-NH2: This compound uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group, which can be removed under basic conditions.
Uniqueness
This compound is unique due to its balanced chain length and dual tert-butoxycarbonyl-protected amine groups, making it highly versatile for various chemical modifications and conjugation reactions.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKAWABMPUDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.